8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate
CAS No.: 61363-29-9
Cat. No.: VC2463997
Molecular Formula: C12H18N7O6P
Molecular Weight: 387.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61363-29-9 |
|---|---|
| Molecular Formula | C12H18N7O6P |
| Molecular Weight | 387.29 g/mol |
| IUPAC Name | (4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
| Standard InChI | InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 |
| Standard InChI Key | KENHRXLWWBDXBT-IOSLPCCCSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O |
| SMILES | C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O |
| Canonical SMILES | C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O |
Introduction
Chemical Structure and Properties
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate is characterized by its unique molecular structure that combines an adenosine core with specific functional group modifications. The molecular formula of this compound is C12H18N7O6P with a molecular weight of 387.29 g/mol . This compound represents a modified form of cyclic adenosine monophosphate (cAMP), featuring an aminoethyl group attachment at the 8-position of the purine base. The cyclic monophosphate group bridges the 3' and 5' positions of the ribose sugar, creating its distinctive ring structure .
The compound is officially identified by the IUPAC name (4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d] dioxaphosphinin-7-ol . The literature also recognizes this compound through several synonyms, including Adenosine, 8-[(2-aminoethyl)amino]-, cyclic 3',5'-(hydrogen phosphate) and 8-(2-Aminoethyl)-aminoadenosine-3',5'-cyclic monophosphoric acid sodium salt .
The stereochemistry of this compound plays a crucial role in its biological activity. The molecule contains four stereogenic centers with specific configurations (R,R,R,S) that must be maintained for optimal biological function. The presence of the aminoethyl group at the 8-position significantly alters the compound's electronic properties and three-dimensional structure compared to unmodified cAMP, contributing to its unique biochemical behavior.
Structural Features and Modifications
The defining characteristic of 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate is the aminoethyl group attached to the adenosine portion of the molecule. This structural modification creates several important features:
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The aminoethyl group provides an additional positive charge through its terminal amine, enhancing electrostatic interactions with negatively charged biological targets.
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The modification at the 8-position alters the electronic distribution across the purine ring system, potentially affecting base-pairing interactions.
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The cyclic phosphate group maintains the characteristic cAMP structure necessary for recognition by cAMP-dependent proteins.
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The compound retains the ribose sugar moiety with its hydroxyl groups, which contribute to hydrogen bonding with target proteins .
These structural features collectively contribute to the compound's ability to interact effectively with biological systems while providing distinct properties compared to unmodified cAMP.
Biological Activity and Mechanism of Action
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate exerts its biological effects through interactions with various cellular components involved in cyclic nucleotide signaling pathways. The compound's activity stems from its structural similarity to natural cAMP while offering distinct binding properties due to its aminoethyl modification.
Interaction with Cellular Targets
The primary cellular targets of 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate include:
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Cyclic nucleotide-dependent protein kinases, particularly protein kinase A (PKA)
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Cyclic nucleotide-gated ion channels
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Exchange proteins directly activated by cAMP (Epac)
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Phosphodiesterase enzymes responsible for cAMP degradation
The aminoethyl modification enhances the compound's interaction with specific receptors and enzymes compared to unmodified cAMP. This enhancement likely occurs through additional hydrogen bonding interactions, altered electronic properties of the purine ring, and potential conformational changes that affect binding pocket fit and affinity.
Signaling Pathway Modulation
The compound's ability to modulate intracellular signaling pathways stems from its interaction with the above targets. These interactions can trigger cascades of cellular events including:
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Phosphorylation of substrate proteins by activated protein kinases
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Altered ion channel conductance affecting membrane potential
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Regulation of gene expression through transcription factor activation
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Modulation of cellular metabolism and energy utilization
These effects collectively contribute to the compound's impact on cellular functions ranging from metabolism and differentiation to inflammation and neuronal activity.
Applications in Scientific Research
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate serves as a valuable tool in biochemical and biomedical research, with applications spanning multiple scientific disciplines. Its unique properties make it particularly useful for investigating cyclic nucleotide-dependent processes.
Biochemical Studies
In biochemical research, the compound is utilized to:
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Probe the binding sites and mechanisms of cAMP-dependent proteins
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Investigate structure-activity relationships in cyclic nucleotide signaling
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Develop assays for measuring enzyme activity and inhibitor screening
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Study the kinetics and thermodynamics of protein-ligand interactions
The aminoethyl modification provides opportunities for additional chemical conjugation, allowing researchers to create labeled derivatives for tracking binding and localization in complex biological systems.
Cell Signaling Research
The compound plays an important role in cell signaling research, helping scientists to:
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Dissect the specific roles of different cAMP effectors in cellular responses
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Understand the compartmentalization of cAMP signaling within cells
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Investigate cross-talk between cAMP pathways and other signaling cascades
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Develop models for signal transmission and amplification in biological systems
These applications contribute to a deeper understanding of how cells respond to environmental stimuli and regulate their internal processes.
Neurobiological Applications
In neurobiology, 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate is used to study:
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Synaptic plasticity mechanisms underlying learning and memory
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Neurotransmitter receptor signaling and modulation
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Neuronal differentiation and growth processes
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Potential neuroprotective mechanisms against injury or degeneration
These studies help illuminate the complex role of cyclic nucleotide signaling in brain function and potential targets for neurological disorders.
Comparative Analysis with Related Compounds
Understanding 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate in the context of related compounds provides valuable insights into structure-activity relationships and potential applications. Several structurally similar compounds demonstrate how subtle molecular modifications can significantly alter biological activity.
Comparison with 8-Amino-adenosine
8-Amino-adenosine represents a simpler structural analog lacking both the aminoethyl extension and the cyclic phosphate group. This compound functions primarily as a transcription inhibitor with demonstrated activity against multiple myeloma cell lines and primary indolent leukemia cells .
Key distinctions include:
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8-Amino-adenosine inhibits RNA polymerase II COOH terminal domain phosphorylation
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It can be incorporated into nascent RNA, causing transcription termination
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It competes with ATP for incorporation into mRNA
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Its cytotoxic effects depend on phosphorylation to its triphosphate form
These differences highlight how the absence of the aminoethyl group and cyclic phosphate structure redirects the biological activity toward transcriptional processes rather than signaling pathway modulation .
Comparison with 8-[(6-Aminohexyl)amino]adenosine Derivatives
The related compound 8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate) features a longer aminohexyl chain at the 8-position and a non-cyclic phosphate group. This structural variation illustrates how chain length affects function:
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The extended aminohexyl chain (six carbons versus two in 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate) increases hydrophobic interactions
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The non-cyclic phosphate configuration alters recognition by binding proteins
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The longer chain provides different spatial arrangements of the terminal amine group
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The molecule demonstrates improved stability in aqueous environments
These comparisons demonstrate how subtle modifications to the basic structure can tune the compound's physical properties and biological interactions.
Data Analysis and Research Findings
Analysis of the available data on 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate reveals important insights into its properties and potential applications. While specific experimental data on this exact compound is limited in the provided search results, comparative analysis with related compounds suggests possible biological activities and research directions.
Structure-Activity Relationship Data
The table below summarizes key structural features and their proposed functional implications:
Future Research Directions
The current understanding of 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate points to several promising avenues for future investigation. These research directions would expand our knowledge of the compound's properties and potential applications.
Structural Optimization Studies
Future research could focus on creating structural variants to optimize specific properties:
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Modification of the aminoethyl chain length to fine-tune receptor selectivity
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Introduction of additional functional groups to enhance stability or target specificity
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Development of prodrug forms for improved cellular delivery
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Creation of photoactivatable or environmentally responsive derivatives for controlled activation
These structural optimization studies could yield compounds with enhanced properties for both research and potential therapeutic applications.
Molecular Mechanism Investigations
Deeper investigation into molecular mechanisms would provide valuable insights:
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Crystallographic studies of the compound bound to target proteins
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Computational modeling of binding interactions and conformational dynamics
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Systematic evaluation of effects on downstream signaling components
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Investigation of potential off-target interactions and their biological consequences
Such studies would enhance our understanding of how the compound's structure relates to its biological effects and could guide further development efforts.
Expanded Application Development
Exploration of additional applications represents another important research direction:
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Evaluation as a tool for studying specific neurological pathways
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Assessment of potential in regenerative medicine applications
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Investigation of immunomodulatory properties and applications
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Development of diagnostic applications leveraging the compound's binding properties
These expanded applications could open new avenues for both basic research and applied sciences utilizing this interesting cyclic nucleotide analog.
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